5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
5,6-Dichloro-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions, a carboxylic acid group at the 1st position, and a dihydroindene structure. Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.
Scientific Research Applications
5,6-Dichloro-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a range of biochemical pathways .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 2.06 (iLOGP), 2.92 (XLOGP3), 3.12 (WLOGP), 2.84 (MLOGP), and 4.0 (SILICOS-IT), with a consensus Log Po/w of 2.99 .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the compound is soluble, with a log s (esol) of -33, indicating that it can be moderately soluble in certain environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5,6-dichloro-1-indanone.
Reduction: The 5,6-dichloro-1-indanone is then reduced to 5,6-dichloro-2,3-dihydro-1H-indene-1-ol using a reducing agent such as sodium borohydride.
Oxidation: The resulting alcohol is oxidized to this compound using an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these processes include toluene, ethanol, and acetic acid.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted indene derivatives.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dichloro-2,3-dihydro-1H-indene-1-one
- 5,6-Dichloro-2,3-dihydro-1H-indene-1-ol
- 5,6-Dichloro-2,3-dihydro-1H-indene-1-carboxylate
Uniqueness
5,6-Dichloro-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c11-8-3-5-1-2-6(10(13)14)7(5)4-9(8)12/h3-4,6H,1-2H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDAXQBLNOXDPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1C(=O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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